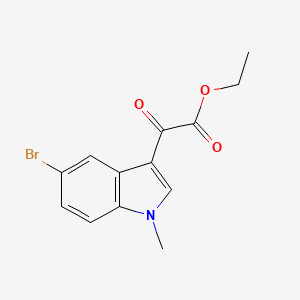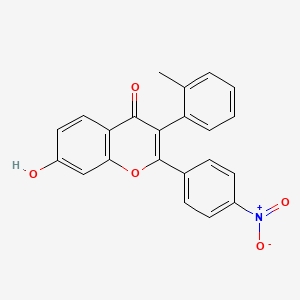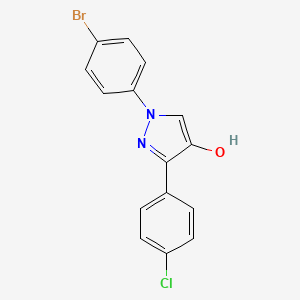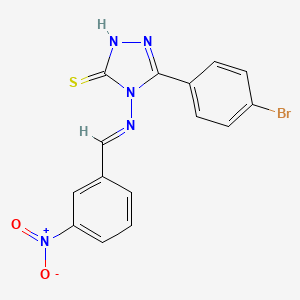![molecular formula C30H23N3O B12044075 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carbohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The quinoline moiety can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
化学反应分析
Types of Reactions
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substituting agents: Halogens, nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated biphenyl derivatives .
科学研究应用
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE has a wide range of scientific research applications, including:
作用机制
The mechanism by which N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, its quinoline moiety can inhibit enzymes involved in cell signaling pathways, further contributing to its anticancer activity .
相似化合物的比较
Similar Compounds
N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Known for its use in organic light-emitting diodes (OLEDs).
4,4′-bipyridine: Used as a ligand in coordination chemistry and has applications in catalysis and material science.
Uniqueness
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of biphenyl and quinoline moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties .
属性
分子式 |
C30H23N3O |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O/c1-21(22-16-18-24(19-17-22)23-10-4-2-5-11-23)32-33-30(34)27-20-29(25-12-6-3-7-13-25)31-28-15-9-8-14-26(27)28/h2-20H,1H3,(H,33,34)/b32-21+ |
InChI 键 |
PNUWKVQLNRAVAZ-RUMWWMSVSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
![Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12044006.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)
![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)




![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12044066.png)

![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
